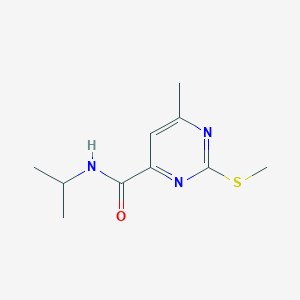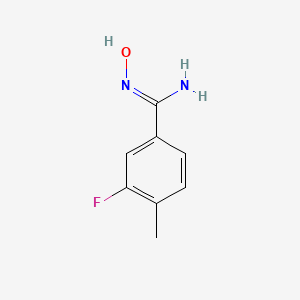
3,3-Dichloro-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-1-methylpiperidin-2-one: is a chemical compound with the molecular formula C6H9Cl2NO and a molecular weight of 182.05 g/mol It is a derivative of piperidinone, characterized by the presence of two chlorine atoms and a methyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1-methylpiperidin-2-one typically involves the chlorination of 1-methylpiperidin-2-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-methylpiperidin-2-one using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and catalysts (acid or base catalysts).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products:
- Substitution reactions yield various substituted piperidinones.
- Reduction reactions produce 1-methylpiperidin-2-one.
- Oxidation reactions result in N-oxides or other oxidized derivatives .
Scientific Research Applications
Chemistry: 3,3-Dichloro-1-methylpiperidin-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of chlorinated piperidinones on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to changes in their structure and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by modifying their active sites.
Receptors: It may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-Methylpiperidin-2-one: Lacks the chlorine atoms, making it less reactive.
3,3-Dichloropiperidin-2-one: Similar structure but without the methyl group.
3-Chloro-1-methylpiperidin-2-one: Contains only one chlorine atom, resulting in different reactivity.
Uniqueness: 3,3-Dichloro-1-methylpiperidin-2-one is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,3-dichloro-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-4-2-3-6(7,8)5(9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCAUGVIPLIJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)
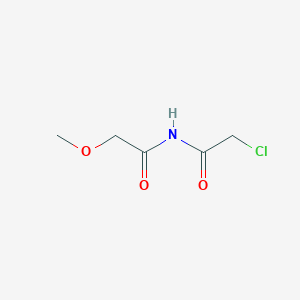
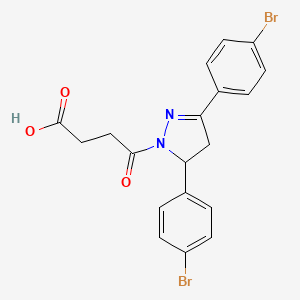
![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2734355.png)
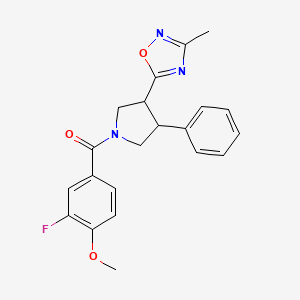
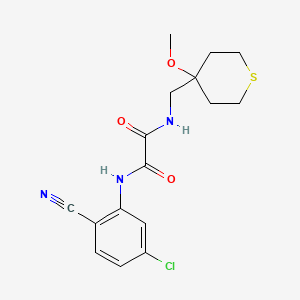
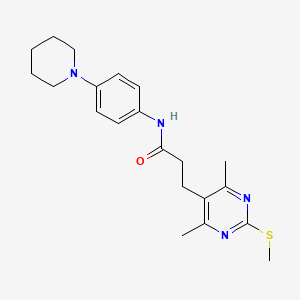
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)
![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxamide](/img/structure/B2734364.png)
